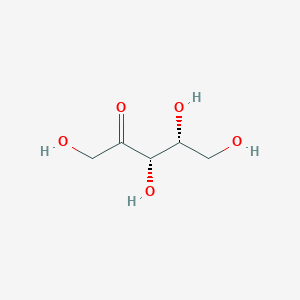
1,1'-Diethyl-4,4'-bipyridinium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Diethyl-4,4’-bipyridinium dibromide, also known as Ethyl viologen dibromide, is a chemical compound with the empirical formula C14H18Br2N2 . It has been used as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography .
Synthesis Analysis
While specific synthesis methods for 1,1’-Diethyl-4,4’-bipyridinium dibromide were not found in the search results, a related compound, 1,1’-Diheptyl-4,4’-bipyridinium dibromide, has been used as an electrochromic (EC) material. It forms a highly efficient quenching system for conjugated polyelectrolyte for the development of organic electronics .Molecular Structure Analysis
The molecular weight of 1,1’-Diethyl-4,4’-bipyridinium dibromide is 374.11 . Unfortunately, specific details about the molecular structure were not found in the search results.Physical And Chemical Properties Analysis
1,1’-Diethyl-4,4’-bipyridinium dibromide is a crystalline compound with a melting point of 278 °C (dec.) (lit.) . It has been used in diagnostic assay manufacturing and hematology histology .科学的研究の応用
Electrochromic Properties
1,1'-Diethyl-4,4'-bipyridinium dibromide (EV) has been studied for its electrochromic properties. In a study by Kim et al. (1997), EV demonstrated a unique monomer-dimer equilibrium, showing a color change from violet to blue under specific voltage conditions in an electrochemical setup. This property makes it valuable for applications in electrochromic devices and displays (Kim et al., 1997).
Catalysis in Polymerization
Another application is in catalysis, particularly in polymerization processes. Bazzini et al. (2002) described a related compound, diethylbis(2,2′‐bipyridine)iron/MAO, as an extremely active and stereospecific catalyst for 1,3‐diene polymerization. This highlights the potential of bipyridinium compounds, including 1,1'-Diethyl-4,4'-bipyridinium dibromide, in facilitating complex polymerization reactions (Bazzini et al., 2002).
Development of High Contrast Electrochromic Devices
A novel electrochromic viologen, closely related to 1,1'-Diethyl-4,4'-bipyridinium dibromide, was synthesized and used in a high-contrast electrochromic device by Sydam et al. (2013). The device displayed excellent optical contrast and coloration efficiency, reinforcing the material's suitability for electrochromic windows or display technologies (Sydam et al., 2013).
Use in Supercapacitors
1,1'-Diethyl-4,4'-bipyridinium dibromide has been proposed as a novel electrolyte for supercapacitors by Sathyamoorthi et al. (2016). Its dual redox behavior improves the performance of both electrodes in a supercapacitor, demonstrating its potential in energy storage applications (Sathyamoorthi et al., 2016).
Hydrothermal Synthesis in Copper(I) Bromide Compounds
Hou et al. (2006) explored the hydrothermal synthesis of copper (I) bromide complexes using 1,1'-Diethyl-4,4'-bipyridinium dibromide. This process is critical for developing new materials with unique properties, especially in the field of inorganic chemistry (Hou et al., 2006).
Electron-Transfer Catalyst in Aromatic Nitro Group Reduction
Yu et al. (2001) utilized a compound similar to 1,1'-Diethyl-4,4'-bipyridinium dibromide as an electron-transfer catalyst for the chemoselective reduction of aromatic nitro groups. This study underscores the role of bipyridinium compounds in facilitating selective chemical reactions (Yu et al., 2001).
Safety And Hazards
将来の方向性
While specific future directions for 1,1’-Diethyl-4,4’-bipyridinium dibromide were not found in the search results, its use as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography suggests potential applications in analytical chemistry.
特性
IUPAC Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2BrH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEBDKLPALDQPV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467092 |
Source


|
| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Diethyl-4,4'-bipyridinium dibromide | |
CAS RN |
53721-12-3 |
Source


|
| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B119796.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B119798.png)


![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)


